2-amino-1-{2-chloro-4-nitrophenyl}-4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-1-{2-chloro-4-nitrophenyl}-4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, chloro, nitro, phenyl, methoxy, and carbonitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-{2-chloro-4-nitrophenyl}-4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves multiple steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-{2-chloro-4-nitrophenyl}-4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted derivatives .
Scientific Research Applications
2-amino-1-{2-chloro-4-nitrophenyl}-4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-1-{2-chloro-4-nitrophenyl}-4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-nitrophenyl)ethanone hydrochloride
- Methanone, (2-amino-5-nitrophenyl) (2-chlorophenyl)-
Uniqueness
Compared to similar compounds, 2-amino-1-{2-chloro-4-nitrophenyl}-4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C34H33ClN4O5 |
---|---|
Molecular Weight |
613.1g/mol |
IUPAC Name |
2-amino-1-(2-chloro-4-nitrophenyl)-4-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C34H33ClN4O5/c1-19-7-6-8-20(2)32(19)44-18-22-13-21(9-12-29(22)43-5)30-24(17-36)33(37)38(26-11-10-23(39(41)42)14-25(26)35)27-15-34(3,4)16-28(40)31(27)30/h6-14,30H,15-16,18,37H2,1-5H3 |
InChI Key |
DSMKLUBXEJADJU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)N)C#N)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)N)C#N)OC |
Origin of Product |
United States |
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